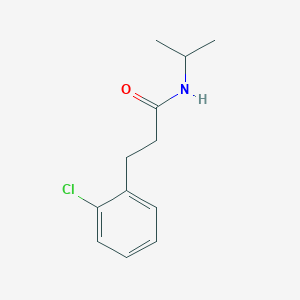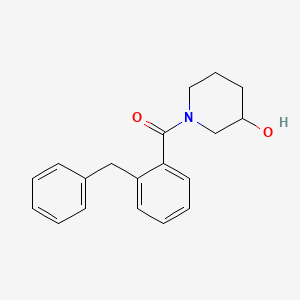
3-(2-chlorophenyl)-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-propan-2-ylpropanamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a centrally acting alpha-agonist that works by decreasing sympathetic nervous system activity. Clonidine also has potential applications in scientific research, as it can be used to study various physiological and biochemical processes.
Mécanisme D'action
3-(2-chlorophenyl)-N-propan-2-ylpropanamide is a centrally acting alpha-agonist that works by stimulating alpha-adrenergic receptors in the brain and spinal cord. This leads to a decrease in sympathetic nervous system activity, resulting in a decrease in blood pressure and heart rate. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide also has an effect on the release of neurotransmitters such as norepinephrine and dopamine, which can modulate neuronal activity and affect mood and behavior.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has a number of biochemical and physiological effects, including a decrease in blood pressure and heart rate, a decrease in sympathetic nervous system activity, and an increase in parasympathetic nervous system activity. It can also affect the release of neurotransmitters such as norepinephrine and dopamine, which can have an impact on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has several advantages as a tool for scientific research. It is a well-established drug with a known mechanism of action and can be obtained easily. It can also be administered in a variety of ways, including orally, intravenously, and intraperitoneally. However, 3-(2-chlorophenyl)-N-propan-2-ylpropanamide also has some limitations. It can have off-target effects on other receptors, which can complicate data interpretation. Additionally, it can have sedative effects, which can confound behavioral studies.
Orientations Futures
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has potential applications in a variety of areas of scientific research. One area of interest is the study of the autonomic nervous system and its role in various physiological processes. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide can also be used to investigate the effects of sympathetic nervous system activation on cardiovascular function and the regulation of neurotransmitter release. Additionally, 3-(2-chlorophenyl)-N-propan-2-ylpropanamide may have potential applications in the treatment of certain neurological and psychiatric disorders, such as ADHD and anxiety disorders. Further research is needed to fully understand the potential of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide in these areas.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylpropanediamine to form 2-(2-chlorophenyl)imidazolidine. This intermediate is then reacted with isopropylamine to form 3-(2-chlorophenyl)-N-propan-2-ylpropanamide. The synthesis of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has potential applications in scientific research, particularly in the study of cardiovascular and autonomic nervous system function. It can be used to investigate the effects of sympathetic nervous system activation on blood pressure, heart rate, and other physiological parameters. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide can also be used to study the regulation of neurotransmitter release and the effects of alpha-adrenergic receptor activation on neuronal activity.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)14-12(15)8-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLGJKBFAACGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-propan-2-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)